
Dysprosium(III) chloride
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Overview
Description
Dysprosium(III) chloride (DyCl₃) is a lanthanide halide with the molecular formula Cl₃Dy and an average molecular mass of 268.85 g/mol . It exists in anhydrous (CAS 10025-74-8) and hexahydrate (DyCl₃·6H₂O, CAS 15059-52-6) forms, the latter being hygroscopic and forming light-yellow crystals . DyCl₃ is a moderately strong Lewis acid classified as "hard" under the HSAB concept, making it reactive in aqueous solutions for synthesizing dysprosium compounds like DyF₃ . Industrially, it serves as a precursor for producing dysprosium metal via molten salt electrolysis (LiCl-KCl eutectic) and in nanotechnology for synthesizing dysprosium fluoride nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium(III) chloride can be synthesized through several methods:
Ammonium Chloride Route: This method involves reacting dysprosium oxide (Dy₂O₃) with ammonium chloride (NH₄Cl) to produce ammonium pentachlorodysprosate, which is then thermally decomposed to yield this compound. [ 10 \text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{DyCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{DyCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{DyCl}_3 ]
Direct Reaction with Hydrochloric Acid: Dysprosium metal or dysprosium carbonate can be reacted with hydrochloric acid to produce this compound. [ 2 \text{Dy} + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{H}_2 ] [ \text{Dy}_2(\text{CO}_3)_3 + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the ammonium chloride route due to its efficiency and scalability. The compound is typically purified through high-temperature sublimation under vacuum conditions .
Types of Reactions:
Oxidation and Reduction: this compound can undergo reduction to form dysprosium metal when electrolyzed in a molten salt mixture.
Substitution Reactions: It can react with sodium fluoride to form dysprosium(III) fluoride. [ \text{DyCl}_3 + 3 \text{NaF} \rightarrow \text{DyF}_3 + 3 \text{NaCl} ]
Common Reagents and Conditions:
Reducing Agents: Electrolysis in a molten salt mixture (eutectic LiCl-KCl) with a tungsten cathode.
Substitution Reagents: Sodium fluoride (NaF) in aqueous solutions.
Major Products:
Dysprosium Metal: Produced via electrolysis.
Dysprosium(III) Fluoride: Formed through substitution reactions with fluoride salts.
Scientific Research Applications
Magnetic Materials
Overview : Dysprosium(III) chloride plays a crucial role in the production of high-performance magnets, especially in the electronics and automotive industries. Its unique magnetic properties enhance the efficiency of electric motors and generators.
Key Points :
- Permanent Magnets : Used in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are vital for compact and efficient electric motors.
- Research Findings : Studies indicate that the inclusion of dysprosium can significantly improve the thermal stability and magnetic properties of these magnets, making them suitable for high-temperature applications .
Lasers and Optics
Overview : This compound serves as a dopant in solid-state lasers, improving their efficiency and output. It is particularly important in telecommunications and medical devices.
Key Points :
- Solid-State Lasers : Dysprosium-doped materials are used to create lasers that operate at specific wavelengths, which are essential for various applications including surgical procedures and optical communication.
- Case Study : Research has demonstrated that dysprosium doping enhances the luminescence properties of laser materials, leading to increased output power and efficiency .
Nuclear Reactors
Overview : this compound is utilized in neutron capture applications within nuclear reactors, aiding in the control and regulation of nuclear reactions.
Key Points :
- Neutron Absorption : The high neutron capture cross-section of dysprosium makes it an effective material for controlling fission reactions, thus contributing to safer nuclear energy production.
- Research Insights : Studies have shown that incorporating dysprosium into reactor designs can enhance safety measures by providing better control over neutron flux .
Material Science Research
Overview : In material science, this compound contributes to the development of advanced materials with unique properties.
Key Points :
- Nanocomposites : Researchers are exploring the use of dysprosium in creating nanocomposites that exhibit improved mechanical and thermal properties.
- Application Example : A recent study highlighted the synthesis of dysprosium-based nanomaterials that demonstrate exceptional strength and thermal stability, making them suitable for aerospace applications .
Biomedical Applications
Overview : this compound is being investigated for its potential use in targeted drug delivery systems due to its magnetic properties.
Key Points :
- Targeted Therapies : The compound can be used to enhance the precision of drug delivery by utilizing external magnetic fields to direct therapeutic agents to specific sites within the body.
- Case Study Findings : Research indicates that dysprosium nanoparticles can effectively deliver drugs to tumor sites, improving treatment efficacy while minimizing side effects .
Data Summary Table
Application Area | Description | Key Benefits |
---|---|---|
Magnetic Materials | Production of high-performance magnets | Enhanced efficiency in motors |
Lasers and Optics | Dopant in solid-state lasers | Improved output power |
Nuclear Reactors | Neutron capture applications | Increased safety and control |
Material Science | Development of advanced nanocomposites | Superior mechanical properties |
Biomedical Applications | Targeted drug delivery systems using magnetic properties | Increased precision in treatment |
Mechanism of Action
The mechanism of action of dysprosium(III) chloride primarily involves its role as a Lewis acid. It can coordinate with various ligands, forming complexes that are useful in catalysis and materials science . In electrochemical applications, dysprosium(III) ions undergo reduction to form dysprosium metal, which is essential in the production of high-performance magnets .
Comparison with Similar Compounds
Comparison with Similar Lanthanide(III) Chlorides
Physical Properties
Table 1: Key Physical Properties of Selected Lanthanide(III) Chlorides
- Melting Points : DyCl₃’s hexahydrate decomposes at ~718°C, higher than TbCl₃ (588°C) but lower than ErCl₃ (732°C) .
- Conductivity : In molten LiCl-KCl systems, DyCl₃ exhibits comparable conductivity to HoCl₃ and ErCl₃ but higher than GdCl₃ and TbCl₃, reflecting ionic mobility trends across lanthanides .
Magnetic Properties
DyCl₃-based complexes demonstrate slow magnetic relaxation, a hallmark of SMMs. For example, [Dy₁₂(OH)₁₆]²⁰⁺ clusters show magnetic hysteresis up to 3 K, outperforming analogous Gd³⁺ or Tb³⁺ complexes . This arises from Dy³⁺’s high magnetic anisotropy due to its oblate electron density, a feature less pronounced in lighter lanthanides like Ce³⁺ .
Chemical Reactions Analysis
Direct Halogenation
Dysprosium metal reacts exothermically with chlorine gas:
2Dy(s)+3Cl2(g)→2DyCl3(s)[white solid]
This reaction occurs at elevated temperatures and is highly exothermic .
Ammonium Chloride Route
A two-step process involving dysprosium(III) oxide (Dy₂O₃) and ammonium chloride (NH₄Cl):
10NH4Cl+Dy2O3→2(NH4)2[DyCl5]+6NH3+3H2O
Thermal decomposition of the intermediate yields DyCl₃:
(NH4)2[DyCl5]→2NH4Cl+DyCl3
This method avoids hydrolysis issues associated with hydrated forms .
Acid-Base Reaction
Dy₂O₃ reacts with hydrochloric acid to form the hydrated chloride:
Dy2O3+6HCl→2DyCl3+3H2O
The hexahydrate (DyCl₃·6H₂O) cannot be dehydrated without partial hydrolysis .
Thermal Decomposition
Heating DyCl₃·6H₂O results in oxychloride formation:
DyCl3⋅6H2OΔDyOCl+2HCl+5H2O
Above 350°C, DyOCl dominates due to ligand loss and oxide formation .
Hydrolysis in Aqueous Media
DyCl₃ acts as a hard Lewis acid, facilitating hydrolysis:
Dy3++3H2O↔Dy(OH)3+3H+
This equilibrium is pH-dependent, with precipitation of Dy(OH)₃ in basic conditions .
Halide Exchange
DyCl₃ undergoes anion substitution with sodium fluoride:
DyCl3+3NaF→DyF3+3NaCl
This reaction proceeds in aqueous or molten salt media .
Coordination Chemistry
DyCl₃ forms complexes with polydentate ligands. For example, with a hexadentate amine ligand (Lᴺ⁶):
DyCl3⋅6H2O+LN6→[DyLN6Cl2]Cl⋅2H2O
X-ray studies confirm an octahedral geometry around Dy³⁺, with two chloride ligands and four amine donors .
Electrolytic Reduction
In molten LiCl-KCl eutectic, DyCl₃ is reduced to metallic dysprosium:
DyCl3electrolysisDy(s)+23Cl2(g)
The reduction proceeds via Dy²⁺ intermediates at tungsten cathodes .
Oxidation States
Dy³⁺ is stable in most conditions, but strong oxidizing agents can induce higher oxidation states (e.g., Dy⁴⁺ in fluoride matrices).
Solution Behavior and Thermodynamics
DyCl₃ exhibits complex ion interactions in concentrated aqueous solutions. Molecular dynamics simulations reveal:
-
Dominance of [DyCl₃(H₂O)₃]⁰ and [DyCl₂(H₂O)₄]⁺ species at high Cl⁻ concentrations .
-
Osmotic coefficients correlate with ion pairing, validated by binding mean spherical approximation (BIMSA) models .
Table 2: Substitution Reactions
Reaction | Conditions | Application | Reference |
---|---|---|---|
DyCl3+3NaF→DyF3+3NaCl | Aqueous or molten salt | Fluoride production | |
DyCl3+LN6→[DyLN6Cl2]Cl | Reflux in CH₃CN/MeOH | Coordination chemistry |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing anhydrous Dysprosium(III) chloride (DyCl₃), and how can contamination be prevented during purification?
Anhydrous DyCl₃ is typically synthesized via two routes:
- Direct reaction : Dysprosium metal reacts with hydrochloric acid, producing DyCl₃(aq) and hydrogen gas .
- Carbonate route : Dysprosium(III) carbonate reacts with HCl to form DyCl₃(aq), CO₂, and water . To obtain pure anhydrous DyCl₃, the hydrate (DyCl₃·6H₂O) is dehydrated under high vacuum at 400°C with NH₄Cl (4-6 equivalents) to suppress hydrolysis to DyOCl. Sublimation under high vacuum further purifies the product . Contamination risks are mitigated by strict moisture control and inert-atmosphere handling.
Q. Which characterization techniques are essential for verifying the purity and structure of this compound hexahydrate?
Key techniques include:
- X-ray diffraction (XRD) : Confirms crystalline structure and phase purity .
- Thermogravimetric analysis (TGA) : Monitors dehydration steps and detects impurities like oxychlorides .
- Elemental analysis : Quantifies Dy³⁺ and Cl⁻ content via ICP-MS or titration .
- FTIR spectroscopy : Identifies O-H stretching modes in the hydrate .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep in airtight, moisture-resistant containers under inert gas to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per institutional guidelines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of DyF₃ nanoparticles using this compound, and what factors influence particle size distribution?
DyCl₃·6H₂O is reacted with sodium fluoride (NaF) in aqueous solution to precipitate DyF₃ nanoparticles. Key parameters include:
- Concentration ratios : Stoichiometric excess of NaF (3:1) ensures complete precipitation .
- Temperature control : Synthesis at 60–80°C reduces agglomeration .
- Surfactants : Polyvinylpyrrolidone (PVP) stabilizes nanoparticles, limiting size to 10–50 nm . Characterization via TEM and dynamic light scattering (DLS) quantifies size distribution .
Q. In solvent extraction studies, how do competitive interactions between Dy(III) and other rare-earth elements (REEs) affect model accuracy, and what statistical methods validate these models?
Competitive extraction models (e.g., for Nd³⁺, Tb³⁺, Dy³⁺ mixtures) require:
- Equilibrium constants : Determined via batch experiments with varying chloride and ligand concentrations (e.g., AliOle) .
- Error minimization : Least-squares regression validates model fit against experimental extraction yields (<5% error) .
- Cross-validation : Testing the model with multi-metal systems confirms its predictive power for selectivity .
Q. How do varying hydration states of this compound impact its reactivity in coordination chemistry, and what analytical approaches resolve discrepancies in reported data?
- Hydration effects : Anhydrous DyCl₃ is a stronger Lewis acid than the hydrate, influencing ligand exchange kinetics in complexes .
- Discrepancy resolution :
- X-ray absorption spectroscopy (XAS) : Probes local coordination geometry to distinguish between [DyCl₆]³⁻ and hydrated species .
- Magnetic susceptibility : Paramagnetic shifts in NMR spectra differentiate hydration states .
Q. Methodological Considerations
Q. What experimental designs are recommended for studying the electrochemical reduction of DyCl₃ to metallic dysprosium?
- Molten salt electrolysis : Use a eutectic LiCl-KCl electrolyte at 500°C with a tungsten cathode and graphite anode. Monitor current efficiency (70–85%) and Dy²⁺/Dy³⁺ redox potentials via cyclic voltammetry .
- Product analysis : SEM-EDS confirms metallic Dy deposition, while XRD detects intermediate phases like DyOCl .
Q. How can researchers address contradictory data in the magnetic properties of DyCl₃-based complexes?
Contradictions often arise from:
- Sample purity : Trace water or oxygen alters magnetic relaxation. Use SQUID magnetometry under high vacuum .
- Crystal field effects : Single-crystal XRD correlates lattice distortions with magnetic anisotropy .
- Theoretical modeling : CASSCF calculations predict magnetic anisotropy axes, reconciling experimental vs. computational results .
Q. Safety and Compliance
Q. What are the ecotoxicological implications of DyCl₃ in laboratory wastewater, and how should it be managed?
Properties
Molecular Formula |
Cl3Dy |
---|---|
Molecular Weight |
268.85 g/mol |
IUPAC Name |
dysprosium(3+);trichloride |
InChI |
InChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3 |
InChI Key |
BOXVSFHSLKQLNZ-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Dy+3] |
Origin of Product |
United States |
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